
4-Methyl-3,6-diphenylhexa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,6-diphenylhexa-3,5-dien-2-one is an organic compound characterized by its conjugated dienone system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It features two phenyl groups and a methyl group attached to a hexa-3,5-dien-2-one backbone, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the reaction of benzaldehyde with ethyl acetoacetate under basic conditions to form the intermediate 3,5-diphenylpent-2-en-4-one. This intermediate is then subjected to methylation using methyl iodide in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the conjugated dienone system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, alkylating agents, and nucleophiles such as thiols and amines are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,6-diphenylhexa-3,5-dien-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one exerts its effects involves interactions with various molecular targets. The conjugated dienone system allows for electron delocalization, facilitating reactions with nucleophiles and electrophiles. This reactivity is crucial for its role in synthetic chemistry and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-6-phenylhexa-3,5-dien-2-one: Similar in structure but contains a nitro group, leading to different reactivity and applications.
6-Phenylhexa-3,5-dien-2-one: Lacks the methyl group, affecting its chemical behavior and uses.
Uniqueness: 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Eigenschaften
CAS-Nummer |
142700-62-7 |
|---|---|
Molekularformel |
C19H18O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
4-methyl-3,6-diphenylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C19H18O/c1-15(13-14-17-9-5-3-6-10-17)19(16(2)20)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI-Schlüssel |
HDTMZSPBEKIZCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)C(=O)C)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)

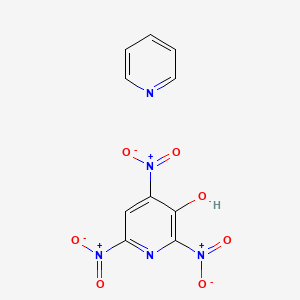
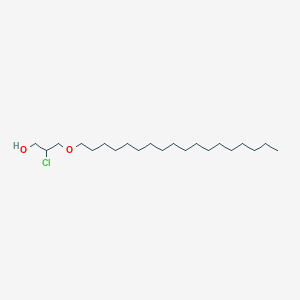
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
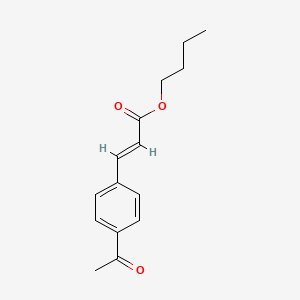
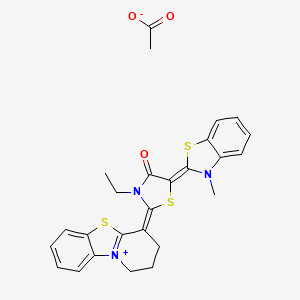
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
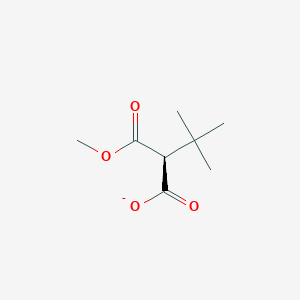
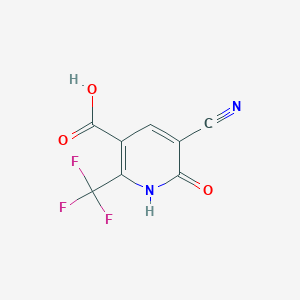
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
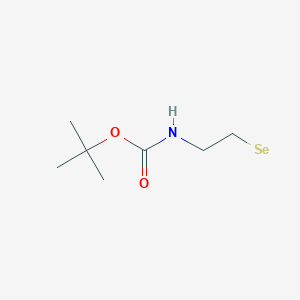
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)
